molecular formula C18H16ClN3O B2430573 N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene](4-methoxyphenyl)methanamine CAS No. 338392-68-0

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene](4-methoxyphenyl)methanamine

Cat. No.: B2430573
CAS No.: 338392-68-0
M. Wt: 325.8
InChI Key: ZPQQWNWOZLUVLO-UDWIEESQSA-N
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Description

N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine is a chemical compound with a complex structure that includes an imidazole ring substituted with a chlorine atom and a phenyl group, as well as a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine typically involves the condensation of 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde with 4-methoxybenzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding imidazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine
  • **N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine
  • **N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine

Uniqueness

N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-[(4-methoxyphenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-23-15-9-7-13(8-10-15)11-20-12-16-17(19)22-18(21-16)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQQWNWOZLUVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=C(NC(=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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